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Compound of Interest

Compound Name: 2-Bromoestradiol

Cat. No.: B116555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoestradiol is a synthetic derivative of the endogenous estrogen, 17β-estradiol,

featuring a bromine atom at the C2 position of the steroid's A-ring. This modification provides a

valuable tool for researchers studying the structure-activity relationships (SAR) of ligands

targeting the estrogen receptors (ERα and ERβ). Its altered electronic and steric properties,

compared to the parent estradiol molecule, allow for the probing of the ligand-binding pocket of

the estrogen receptors and understanding the molecular determinants of binding affinity and

biological activity.

These application notes provide a comprehensive overview of 2-Bromoestradiol's utility in

SAR studies, including its binding characteristics and functional activity. Detailed protocols for

key experiments are provided to facilitate its use in the laboratory.
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Property Value Reference

Chemical Name
2-bromo-estra-1,3,5(10)-triene-

3,17β-diol
[1]

Synonyms 2-bromo-17β-estradiol, 2-BrE2 [1]

Molecular Formula C₁₈H₂₃BrO₂ [1]

Molecular Weight 351.3 g/mol [1]

Appearance Off-white solid [2]

Solubility
Soluble in DMSO and

Methanol
[1]

Biological Activity and Applications
2-Bromoestradiol serves as an important tool in endocrinology and cancer research, primarily

for elucidating the SAR of estrogenic compounds.

Estrogen Receptor Binding and Agonist Activity
Studies have demonstrated that 2-Bromoestradiol is an agonistic ligand for the estrogen

receptor. In the human breast cancer cell line MCF-7, which predominantly expresses ERα, 2-
Bromoestradiol has a relative binding affinity (RBA) of 17% compared to 17β-estradiol[3]. This

indicates a moderate affinity for the estrogen receptor.

Despite its lower binding affinity relative to estradiol, 2-Bromoestradiol effectively acts as an

agonist. It has been shown to:

Translocate the cytosolic estrogen receptor to the nucleus: This is a critical step in the

canonical estrogen signaling pathway[3].

Induce the expression of the progesterone receptor: A well-established marker of estrogenic

activity[3].

Induce the expression of pS2 mRNA: Another classic estrogen-responsive gene[3].
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These findings confirm that the introduction of a bromine atom at the 2-position, while reducing

binding affinity, does not abolish the ability of the steroid to activate the estrogen receptor and

elicit downstream biological responses. This makes 2-Bromoestradiol a useful compound for

studying the structural requirements for ER activation.
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Caption: Agonistic signaling pathway of 2-Bromoestradiol.

Inhibition of Estrogen Metabolism
Beyond its direct interaction with estrogen receptors, 2-Bromoestradiol is also known as an

inhibitor of estrogen 2-hydroxylase[1][4]. This enzyme is involved in the metabolic conversion of

estrogens to catechol estrogens. By inhibiting this pathway, 2-Bromoestradiol can alter the

local and systemic estrogenic environment, a property that can be exploited in studies of

estrogen metabolism and its impact on disease.
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Compound Target Assay System
Relative
Binding
Affinity (%)

Reference

2-Bromoestradiol
Estrogen

Receptor
MCF-7 cells 17 [3]

4-Bromoestradiol
Estrogen

Receptor
MCF-7 cells 37 [3]

2-Methylestradiol
Estrogen

Receptor
MCF-7 cells 47 [3]

4-Methylestradiol
Estrogen

Receptor
MCF-7 cells 25 [3]

17β-Estradiol
Estrogen

Receptor
MCF-7 cells 100 [3]

Experimental Protocols
The following are detailed protocols for key experiments to characterize the structure-activity

relationship of 2-Bromoestradiol.

Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of 2-Bromoestradiol for the

estrogen receptor.
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Prepare ER-containing lysate
(e.g., from MCF-7 cells or rat uterus)

Incubate lysate with a fixed concentration
of [3H]-Estradiol and varying concentrations

of 2-Bromoestradiol (or other competitor)

Separate receptor-bound and free
[3H]-Estradiol (e.g., using dextran-coated charcoal)

Quantify receptor-bound radioactivity
using liquid scintillation counting

Plot displacement curve and calculate
IC50 and Relative Binding Affinity (RBA)

Click to download full resolution via product page

Caption: Workflow for the ER competitive binding assay.

Materials:

MCF-7 cells or rat uterine tissue (source of ER)

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol,

and 1 mM dithiothreitol (DTT).

[³H]-17β-Estradiol (radiolabeled tracer)

Unlabeled 17β-Estradiol (for standard curve)

2-Bromoestradiol
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Dextran-coated charcoal (DCC) suspension

Scintillation cocktail

Scintillation counter

Procedure:

Preparation of Cytosol:

Homogenize MCF-7 cells or rat uterine tissue in ice-cold assay buffer.

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic

fraction (supernatant).

Determine the protein concentration of the cytosol using a standard protein assay (e.g.,

Bradford assay).

Competitive Binding Incubation:

Set up a series of tubes containing a fixed amount of cytosolic protein (e.g., 100-200 µg).

Add a fixed concentration of [³H]-17β-Estradiol (e.g., 1 nM).

Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or 2-
Bromoestradiol (typically from 10⁻¹¹ M to 10⁻⁶ M).

Include tubes for total binding (no competitor) and non-specific binding (a high

concentration of unlabeled estradiol, e.g., 1 µM).

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

Separation of Bound and Free Ligand:

Add ice-cold DCC suspension to each tube to adsorb the unbound [³H]-17β-Estradiol.

Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.

Centrifuge at low speed (e.g., 3,000 x g) to pellet the charcoal.
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Quantification:

Transfer the supernatant (containing the receptor-bound [³H]-17β-Estradiol) to scintillation

vials.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the

specific binding of the radiolabeled ligand).

Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC₅₀

of 17β-Estradiol / IC₅₀ of 2-Bromoestradiol) x 100

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity

of 2-Bromoestradiol.

Materials:

MCF-7 cells

Hormone-free cell culture medium (e.g., phenol red-free DMEM supplemented with charcoal-

stripped fetal bovine serum).

17β-Estradiol (positive control)

2-Bromoestradiol

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
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Microplate reader

Procedure:

Cell Seeding:

Seed MCF-7 cells in 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in

hormone-free medium.

Allow the cells to attach and acclimatize for 24-48 hours.

Treatment:

Prepare serial dilutions of 17β-estradiol and 2-Bromoestradiol in hormone-free medium.

Replace the medium in the wells with the medium containing the test compounds. Include

a vehicle control (e.g., DMSO).

To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol

(e.g., 10 pM) and varying concentrations of 2-Bromoestradiol.

Incubate the plates for 6-7 days, with a medium change at day 3 or 4.

Quantification of Cell Proliferation:

At the end of the incubation period, add the cell proliferation reagent to each well

according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

Normalize the data to the vehicle control.

Plot the cell proliferation (as a percentage of control) against the logarithm of the

compound concentration.
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Determine the EC₅₀ (for agonistic activity) or IC₅₀ (for antagonistic activity) values.

Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of 2-Bromoestradiol to activate the transcriptional activity of

the estrogen receptor.

Materials:

A suitable cell line (e.g., HeLa, HEK293)

Expression vectors for ERα or ERβ

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene

(e.g., luciferase or β-galactosidase).

A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase

or β-galactosidase from a constitutive promoter).

Transfection reagent

17β-Estradiol

2-Bromoestradiol

Lysis buffer and reporter assay reagents

Procedure:

Transfection:

Co-transfect the cells with the ER expression vector, the ERE-reporter plasmid, and the

control plasmid using a suitable transfection reagent.

Plate the transfected cells in 96-well plates.

Treatment:
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After 24 hours, replace the medium with fresh medium containing serial dilutions of 17β-

estradiol or 2-Bromoestradiol. Include a vehicle control.

Incubate for another 24 hours.

Reporter Gene Assay:

Lyse the cells and measure the activity of the experimental and control reporter genes

using the appropriate reagents and a luminometer or spectrophotometer.

Data Analysis:

Normalize the experimental reporter gene activity to the control reporter gene activity.

Plot the normalized reporter activity against the logarithm of the compound concentration.

Determine the EC₅₀ value, which represents the concentration of the compound that

produces 50% of the maximal response.

Conclusion
2-Bromoestradiol is a valuable chemical probe for investigating the structure-activity

relationships of estrogen receptor ligands. Its moderate binding affinity and confirmed agonistic

activity make it an excellent tool for comparative studies alongside estradiol and other estrogen

derivatives. The protocols provided herein offer a framework for researchers to quantitatively

assess its binding, proliferative effects, and transcriptional activity, thereby contributing to a

deeper understanding of estrogen receptor pharmacology and the design of novel ER

modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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